Cas no 2248291-69-0 (Tert-butyl 3-amino-5-methylthiophene-2-carboxylate)

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. The compound features a thiophene core substituted with an amino group at the 3-position and a methyl group at the 5-position, along with a tert-butyl ester at the 2-position. This structure enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules. The tert-butyl ester group offers stability under various conditions while allowing selective deprotection when needed. Its well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a useful intermediate in medicinal chemistry and material science applications.
Tert-butyl 3-amino-5-methylthiophene-2-carboxylate structure
2248291-69-0 structure
Product Name:Tert-butyl 3-amino-5-methylthiophene-2-carboxylate
CAS No:2248291-69-0
MF:C10H15NO2S
MW:213.29660153389
CID:5978749
PubChem ID:137941003
Update Time:2025-05-22

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248291-69-0
    • Tert-butyl 3-amino-5-methylthiophene-2-carboxylate
    • EN300-6510198
    • Inchi: 1S/C10H15NO2S/c1-6-5-7(11)8(14-6)9(12)13-10(2,3)4/h5H,11H2,1-4H3
    • InChI Key: HDZODTWGTMCDEO-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 213.08234989g/mol
  • Monoisotopic Mass: 213.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 80.6Ų

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Additional information on Tert-butyl 3-amino-5-methylthiophene-2-carboxylate

Comprehensive Overview of Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0)

Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, featuring a tert-butyl ester group and an amino substituent, which make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science.

The compound's CAS number 2248291-69-0 serves as a critical identifier in chemical databases, ensuring precise tracking and regulatory compliance. Its thiophene core is a common motif in bioactive molecules, contributing to its relevance in designing heterocyclic compounds. Recent trends in green chemistry and sustainable synthesis have further highlighted the importance of such intermediates, as they often enable more efficient and environmentally friendly routes to complex molecules.

One of the most searched questions related to Tert-butyl 3-amino-5-methylthiophene-2-carboxylate is its role in medicinal chemistry. The compound's amino and ester functionalities make it a versatile building block for constructing pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents. Additionally, its methylthiophene moiety is often explored for structure-activity relationship (SAR) studies, a hot topic in modern drug design.

From a technical perspective, the synthesis of CAS 2248291-69-0 typically involves multi-step organic reactions, including esterification and amination processes. Researchers are increasingly interested in optimizing these synthetic pathways to improve yield and purity, which are frequently discussed in academic forums and patent literature. The compound's solubility and stability under various conditions are also key considerations for industrial applications.

In the context of AI-driven drug discovery, Tert-butyl 3-amino-5-methylthiophene-2-carboxylate has emerged as a candidate for virtual screening and molecular docking studies. Its structural features align with the growing demand for fragment-based drug design, a trending approach in computational chemistry. This intersection of traditional synthesis and cutting-edge technology underscores the compound's enduring relevance.

Another area of interest is the compound's potential in material science, particularly in the development of organic semiconductors and conductive polymers. The thiophene ring is known for its electron-rich properties, making derivatives like 2248291-69-0 attractive for optoelectronic applications. Searches for "thiophene-based materials" often lead to discussions about this compound's utility in renewable energy technologies.

Quality control and analytical methods for Tert-butyl 3-amino-5-methylthiophene-2-carboxylate are also frequently queried. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying the compound's identity and purity. These methods are critical for ensuring reproducibility in research, a topic of high importance in peer-reviewed journals.

In summary, Tert-butyl 3-amino-5-methylthiophene-2-carboxylate (CAS No. 2248291-69-0) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and advanced materials. Its structural versatility and compatibility with modern synthetic and computational tools make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound remains a key player in the evolution of functional molecules.

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